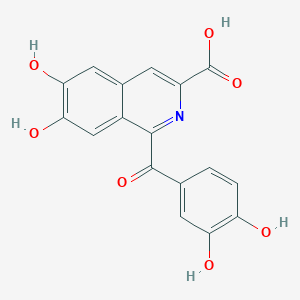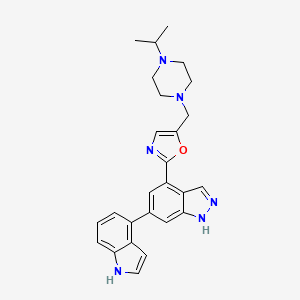
Nemiralisib
Vue d'ensemble
Description
Applications De Recherche Scientifique
GSK2269557 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PI3Kδ in various chemical processes.
Biology: Investigated for its effects on cellular signaling pathways and immune responses.
Medicine: Developed as a therapeutic agent for the treatment of inflammatory airway diseases, such as COPD and asthma
Industry: Utilized in the development of new drugs targeting PI3Kδ and related pathways
Mécanisme D'action
- Upon administration (inhalation or other routes), nemiralisib interacts with tissue acidic phospholipids . Its primary mode of action is inhibiting PI3Kδ.
- Downstream Effects : Inhibition of PI3Kδ reduces B-cell activation, T-cell function, and cytokine release. This modulation can be beneficial in autoimmune diseases and cancer .
- ADME Properties :
- Absorption : Following inhalation, this compound is absorbed into pulmonary cells and eventually enters systemic circulation. Mucociliary transit, dissolution in mucus, and absorption contribute to its disposition .
Mode of Action
Biochemical Pathways
Pharmacokinetics
Analyse Biochimique
Biochemical Properties
Nemiralisib, as a PI3Kδ inhibitor, plays a significant role in biochemical reactions. It interacts with the PI3Kδ enzyme, inhibiting its activity . This interaction is crucial as PI3Kδ is involved in various cellular functions, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it affects neutrophils, T cells, and B cells, which are critical in the immune response .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a PI3Kδ inhibitor, this compound binds to the PI3Kδ enzyme, inhibiting its activity and subsequently disrupting the PI3K/AKT/mTOR signaling pathway . This disruption can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound has a long terminal half-life . This suggests that this compound is stable and does not degrade quickly.
Metabolic Pathways
This compound is involved in the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular processes, including cell cycle progression, cell survival, and cell growth
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de GSK2269557 implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions de réaction impliquent généralement l'utilisation de solvants organiques, tels que le diméthylsulfoxyde (DMSO), et de catalyseurs pour faciliter la formation du produit souhaité .
Méthodes de production industrielle
La production industrielle de GSK2269557 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques avancées telles que la chromatographie liquide haute performance (CLHP) pour la purification et la caractérisation .
Analyse Des Réactions Chimiques
Types de réactions
GSK2269557 subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction: Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.
Substitution: Les réactions de substitution, en particulier les substitutions nucléophiles, sont courantes dans la modification de GSK2269557
Réactifs et conditions communs
Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution: Des nucléophiles comme les amines et les thiols sont utilisés dans les réactions de substitution
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de GSK2269557, qui sont étudiés pour leurs activités biologiques et applications thérapeutiques potentielles .
Applications de la recherche scientifique
GSK2269557 a une large gamme d'applications de recherche scientifique, notamment:
Chimie: Utilisé comme composé outil pour étudier le rôle de PI3Kδ dans divers processus chimiques.
Biologie: Investigué pour ses effets sur les voies de signalisation cellulaire et les réponses immunitaires.
Médecine: Développé comme agent thérapeutique pour le traitement des maladies inflammatoires des voies respiratoires, telles que la BPCO et l'asthme
Industrie: Utilisé dans le développement de nouveaux médicaments ciblant PI3Kδ et les voies associées
Mécanisme d'action
GSK2269557 exerce ses effets en inhibant sélectivement PI3Kδ, une enzyme impliquée dans la régulation de divers processus cellulaires, notamment la croissance cellulaire, la prolifération et la survie. En inhibant PI3Kδ, GSK2269557 module l'activité des voies de signalisation en aval, conduisant à une inflammation et des réponses immunitaires réduites .
Comparaison Avec Des Composés Similaires
Composés similaires
Chlorhydrate de némiralizib: Une autre forme de GSK2269557 ayant des propriétés et des applications similaires.
Unicité
GSK2269557 est unique en raison de sa haute sélectivité pour PI3Kδ, ce qui en fait un outil précieux pour étudier le rôle spécifique de cette enzyme dans divers processus biologiques. Sa formulation inhalée permet également une administration ciblée aux poumons, ce qui améliore son potentiel thérapeutique pour les maladies respiratoires .
Propriétés
IUPAC Name |
2-[6-(1H-indol-4-yl)-1H-indazol-4-yl]-5-[(4-propan-2-ylpiperazin-1-yl)methyl]-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O/c1-17(2)32-10-8-31(9-11-32)16-19-14-28-26(33-19)22-12-18(13-25-23(22)15-29-30-25)20-4-3-5-24-21(20)6-7-27-24/h3-7,12-15,17,27H,8-11,16H2,1-2H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIDWGZGWVSZMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=C6C=CNC6=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254036-71-9 | |
| Record name | Nemiralisib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254036719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nemiralisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16253 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-(1H-indol-4-yl)-4-(5-{[4-(1-methylethyl)-1-piperazinyl]methyl}-1,3-oxazol-2-yl)-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEMIRALISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEP8JJ3OZR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
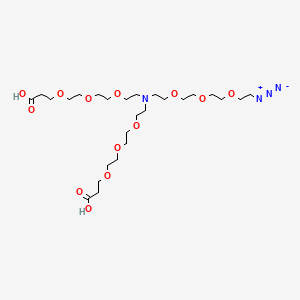
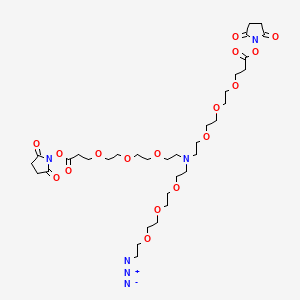
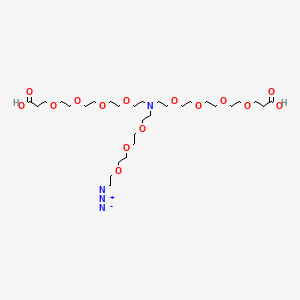
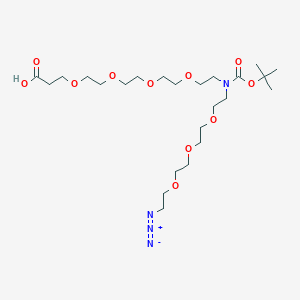
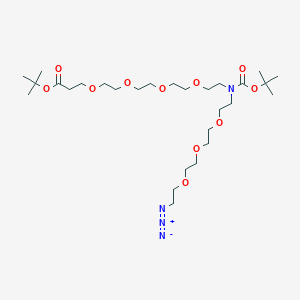
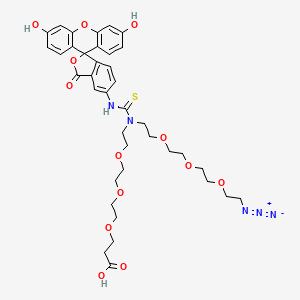
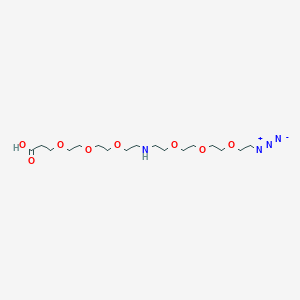
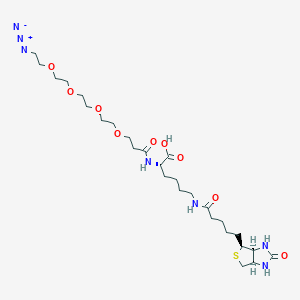
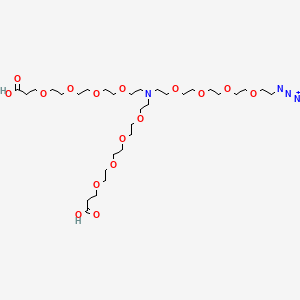
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B609454.png)

